N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C17H14N2O5S and its molecular weight is 358.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Inflammatory and Analgesic Agents
Compounds based on benzoxazolone and benzothiazolone, related to N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide, have been developed as potential anti-inflammatory and analgesic agents. They demonstrate significant anti-inflammatory and analgesic activities, comparable to known drugs like indomethacin and ketorolac (Abdelazeem et al., 2015).
Antioxidant Studies
Novel N-substituted benzyl/phenyl derivatives, structurally related to the compound , were synthesized and showed moderate to significant radical scavenging activity. These findings suggest potential antioxidant applications (Ahmad et al., 2012).
Alzheimer's Disease Imaging
Carbon-11-labeled derivatives of similar compounds have been explored as potential PET radiotracers for imaging Alzheimer's disease. These derivatives can aid in the visualization of biological processes related to the disease (Gao, Wang, & Zheng, 2018).
Eukaryotic DNA Topoisomerase II Inhibitors
Compounds including benzothiazole derivatives have been identified as eukaryotic DNA topoisomerase II inhibitors, showing potential for cancer treatment. Some derivatives were more active than the standard reference drug, etoposide (Pınar et al., 2004).
Pharmacological Probes
The benzoxazolone heterocycle, related to the compound , has been identified as a "privileged scaffold" in medicinal chemistry, with applications ranging from anti-inflammatory compounds to antipsychotic and neuroprotective agents (Poupaert et al., 2005).
Antimicrobial Activity
New benzimidazole, benzoxazole, and benzothiazole derivatives have demonstrated broad-spectrum antimicrobial activity, suggesting potential use in treating bacterial and fungal infections (Padalkar et al., 2014).
Mécanisme D'action
Target of Action
The primary targets of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide are enzymes of the histone deacetylase family (HDACs) and acetylpolyamine amidohydrolases (APAHs) from Pseudomonas aeruginosa . These enzymes play a crucial role in the regulation of gene expression and are involved in the polyamine metabolism .
Mode of Action
The compound interacts with its targets by binding to the highly conserved deacetylase binding domain with a Zn2+ ion at the bottom of the binding pocket . This interaction inhibits the activity of the enzymes, leading to changes in gene expression and polyamine metabolism .
Biochemical Pathways
The inhibition of HDACs and APAHs affects the polyamine metabolism pathway . Polyamines are involved in various cellular processes, including DNA stabilization, protein synthesis, and cell growth . Inhibition of these enzymes can interfere with biofilm formation, a major survival strategy of Pseudomonas aeruginosa .
Result of Action
The result of the compound’s action is the inhibition of HDACs and APAHs, leading to changes in gene expression and polyamine metabolism . This can interfere with the formation of biofilms by Pseudomonas aeruginosa , potentially making the bacteria more susceptible to antibiotics and the immune response.
Propriétés
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-21-11-4-3-9(5-12(11)22-2)16(20)19-17-18-10-6-13-14(24-8-23-13)7-15(10)25-17/h3-7H,8H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUQPKYYISOCLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.